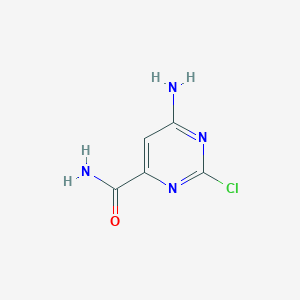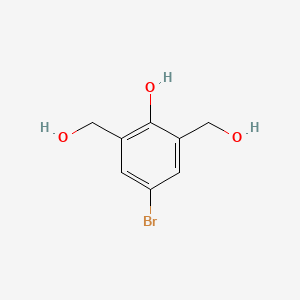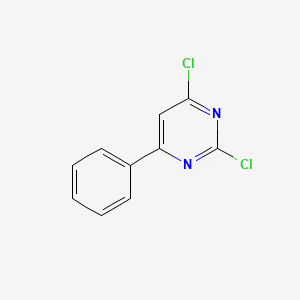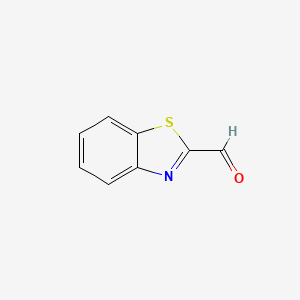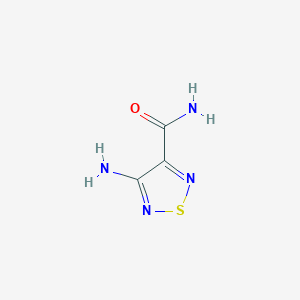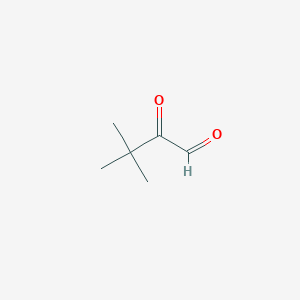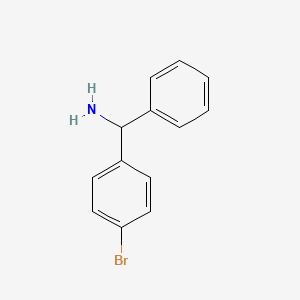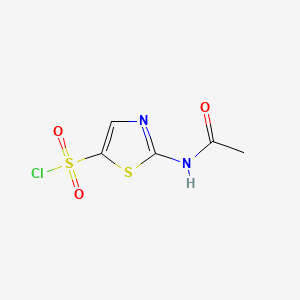
2-(2-Aminoethylsulfonylsulfanyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethylsulfonylsulfanyl)ethanamine (AESS) is a sulfur-containing amino acid derivative that is gaining attention due to its potential applications in scientific research. AESS has a unique structure, containing a sulfonyl group, a sulfanyl group, and an ethanamine group, which makes it a versatile molecule with a wide range of applications in various fields.
Aplicaciones Científicas De Investigación
Cytoprotective Properties and Therapeutic Potential
2-(2-Aminoethylsulfonylsulfanyl)ethanamine, also known as taurine, has been extensively studied for its cytoprotective properties, which include antioxidation, antiapoptosis, membrane stabilization, osmoregulation, and neurotransmission. It plays a significant role in protecting against oxidative stress-induced pathologies in both experimental and human models. Specifically, taurine has shown promising results in the prevention and management of diabetes mellitus and its complications, providing insights into the underlying molecular mechanisms and offering potential trends in disease management through antioxidant supplementation (Sirdah, 2015).
Hepatoprotective Agents
The compound has been involved in the synthesis of sulfanyl-substituted 3,5-dimethylisoxazoles, which are structural analogues of the SAM drug and are utilized as effective hepatoprotective drugs. These synthesized compounds, especially when complexed with metals like Palladium(II), demonstrate promising hepatoprotective activity with minimal toxicity, offering potential advancements in the treatment of liver-related diseases (Akhmetova et al., 2018).
Gastroprotective Effects
N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine HCl, a derivative of this compound, has been identified as having a unique profile of gastroprotective activity. It exhibits antisecretory properties and has been found to block the formation of various gastric lesions and ulcers, outperforming traditional histamine H2 antagonists. This effect is believed to be mediated through an increase in endogenous prostacyclin synthesis in the gastric mucosa, suggesting a novel approach to treating gastric and duodenal ulcers (Glavin & Gerrard, 1990).
Propiedades
IUPAC Name |
2-(2-aminoethylsulfonylsulfanyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S2/c5-1-3-9-10(7,8)4-2-6/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKKVBDZUVPNNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSS(=O)(=O)CCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Pyridin-3-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B1267622.png)
